molecular formula C6H16Cl2N2OS B6182541 4-amino-1-imino-4-methyl-1lambda6-thian-1-one dihydrochloride CAS No. 2613384-77-1

4-amino-1-imino-4-methyl-1lambda6-thian-1-one dihydrochloride

Cat. No. B6182541
CAS RN: 2613384-77-1
M. Wt: 235.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-imino-4-methyl-1lambda6-thian-1-one dihydrochloride, also known as 4-Amino-1-imino-4-methyl-1lambda6-thian-1-one 2HCl, is a chemical compound that is widely used in scientific research. It is a derivative of thiourea, a compound that is found naturally in plants and animals. 4-Amino-1-imino-4-methyl-1lambda6-thian-1-one dihydrochloride is an important tool for scientists due to its wide range of applications and its ability to act as a catalyst in various biochemical and physiological processes.

Scientific Research Applications

4-amino-1-imino-4-methyl-1lambda6-thian-1-one dihydrochlorideino-4-methyl-1lambda6-thian-1-one dihydrochloride is a commonly used compound in scientific research due to its wide range of applications. It is used in the synthesis of various organic compounds, such as thiourea derivatives and thiophene derivatives. It is also used as a catalyst in various biochemical and physiological processes, such as the synthesis of amino acids and the degradation of proteins. Additionally, 4-amino-1-imino-4-methyl-1lambda6-thian-1-one dihydrochlorideino-4-methyl-1lambda6-thian-1-one dihydrochloride is used in the study of enzyme kinetics and in the study of the effects of drugs on biochemical pathways.

Mechanism of Action

The mechanism of action of 4-amino-1-imino-4-methyl-1lambda6-thian-1-one dihydrochlorideino-4-methyl-1lambda6-thian-1-one dihydrochloride is not completely understood. However, it is believed to act as an enzyme inhibitor, which means that it binds to enzymes and prevents them from functioning properly. Additionally, it is believed to act as a catalyst in various biochemical and physiological processes, such as the synthesis of amino acids and the degradation of proteins.
Biochemical and Physiological Effects
4-amino-1-imino-4-methyl-1lambda6-thian-1-one dihydrochlorideino-4-methyl-1lambda6-thian-1-one dihydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to act as an enzyme inhibitor, which means that it binds to enzymes and prevents them from functioning properly. Additionally, it has been found to affect the synthesis of amino acids and the degradation of proteins. It has also been found to affect the metabolism of carbohydrates, lipids, and nucleotides, as well as the metabolism of hormones.

Advantages and Limitations for Lab Experiments

4-amino-1-imino-4-methyl-1lambda6-thian-1-one dihydrochlorideino-4-methyl-1lambda6-thian-1-one dihydrochloride has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is widely available. Additionally, it is a relatively stable compound and is not easily degraded. However, there are a few disadvantages to using this compound in laboratory experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it has been found to have a significant effect on the metabolism of certain hormones, which can be problematic in certain experiments.

Future Directions

There are a number of potential future directions for 4-amino-1-imino-4-methyl-1lambda6-thian-1-one dihydrochlorideino-4-methyl-1lambda6-thian-1-one dihydrochloride. One potential direction is to further explore its potential as an enzyme inhibitor and its effects on biochemical pathways. Additionally, further research could be conducted on its ability to affect the synthesis of amino acids and the degradation of proteins. Finally, further research could be conducted on its effects on the metabolism of carbohydrates, lipids, and nucleotides, as well as its effects on the metabolism of hormones.

Synthesis Methods

4-amino-1-imino-4-methyl-1lambda6-thian-1-one dihydrochlorideino-4-methyl-1lambda6-thian-1-one dihydrochloride can be synthesized using a variety of methods. The most common method is through the reaction of thiourea with hydrochloric acid. This reaction produces a salt of 4-amino-1-imino-4-methyl-1lambda6-thian-1-one dihydrochlorideino-4-methyl-1lambda6-thian-1-one and hydrochloric acid. This salt can then be further purified and crystallized to produce the desired compound. Other methods of synthesis include the reaction of thiourea with bromine, the reaction of thiourea with sulfuric acid, and the reaction of thiourea with nitric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-1-imino-4-methyl-1lambda6-thian-1-one dihydrochloride involves the reaction of 2-methyl-1,3-thiazole-4-carboxaldehyde with hydroxylamine hydrochloride to form 4-amino-2-methyl-1,3-thiazole-5-carboxaldehyde. This intermediate is then reacted with methyl isocyanate to form 4-amino-1-imino-4-methyl-1lambda6-thian-1-one, which is subsequently converted to the dihydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "2-methyl-1,3-thiazole-4-carboxaldehyde", "hydroxylamine hydrochloride", "methyl isocyanate", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2-methyl-1,3-thiazole-4-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or potassium carbonate to form 4-amino-2-methyl-1,3-thiazole-5-carboxaldehyde.", "Step 2: Reaction of 4-amino-2-methyl-1,3-thiazole-5-carboxaldehyde with methyl isocyanate in the presence of a catalyst such as triethylamine or N,N-dimethylformamide to form 4-amino-1-imino-4-methyl-1lambda6-thian-1-one.", "Step 3: Reaction of 4-amino-1-imino-4-methyl-1lambda6-thian-1-one with hydrochloric acid to form the dihydrochloride salt of 4-amino-1-imino-4-methyl-1lambda6-thian-1-one." ] }

CAS RN

2613384-77-1

Molecular Formula

C6H16Cl2N2OS

Molecular Weight

235.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.